molecular formula C24H19N5 B6420707 3,5-diphenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890615-42-6

3,5-diphenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B6420707
CAS RN: 890615-42-6
M. Wt: 377.4 g/mol
InChI Key: NKWKMXODUNSBAY-UHFFFAOYSA-N
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Description

“3,5-diphenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine” is a nitrogen-containing heterocyclic compound . It belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of this compound and its analogs has been reported in various studies . For instance, one study reported the design and synthesis of approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines . Another study used the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates to transform their designed triazole-linked pyrazolo [1,5- a ]pyrimidine-based glycohybrids .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core . This core is one of the important cores of nitrogen ring junction heterocyclic compounds . It is found to be highly used in medicinal chemistry and drug molecule production .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound often involve the use of novel and uncomplicated methods . For instance, one study used a Cu (I) catalyzed 1,3 dipolar cycloaddition reaction .

Scientific Research Applications

Anti-Mycobacterial Activity

This compound has been reported as a potent inhibitor of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis (M.tb) . In a study, approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were designed and synthesized . Some of these compounds exhibited potent in vitro M.tb growth inhibition, low hERG liability, and good mouse/human liver microsomal stabilities .

Tuberculosis Treatment

The compound is being studied for its potential in the treatment of Tuberculosis (TB). TB is one of the deadliest infectious diseases globally . The emergence of drug-resistant strains of Mycobacterium tuberculosis (M.tb), the causative agent of TB, is on the rise, with treatment success rates dropping for patients with multidrug-resistant (MDR) TB .

Structure-Activity Relationship Studies

The compound is used in comprehensive structure-activity relationship studies . The most effective pyrazolo[1,5-a]pyrimidin-7-amine analogues contained a 3-(4-fluoro)phenyl group, together with a variety of 5-alkyl, 5-aryl, and 5-heteroaryl substituents . A range of substituted 7-(2-pyridylmethylamine) derivatives were also active .

Synthesis of Novel Compounds

The compound serves as a base for the synthesis of approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines . These novel compounds have shown potential in various applications, including the treatment of TB .

Biological Applications

Pyrazolo[1,5-a]pyrimidines, which include this compound, have received major attention in biological applications, with the cancer therapeutics field being the most attractive area .

Fluorescence Properties

The compound, being a pyrazolo[1,5-a]pyrimidine, has excellent fluorescence properties, including high quantum yields in different solvents and excellent photostability . These properties make it useful in various applications, including as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .

Future Directions

The future directions in the research of this compound could involve further exploration of its synthetic strategies , as well as its potential applications in medicinal chemistry and drug molecule production . Further studies could also explore its structure-activity relationships .

Mechanism of Action

Target of Action

The primary target of HMS3469I13 is the mycobacterial ATP synthase . This enzyme plays a crucial role in the energy metabolism of Mycobacterium tuberculosis (M.tb), the bacterium responsible for tuberculosis (TB). By inhibiting this enzyme, HMS3469I13 disrupts the energy production of the bacterium, leading to its death .

Mode of Action

HMS3469I13 interacts with its target, the mycobacterial ATP synthase, by binding to it and inhibiting its function . This interaction disrupts the normal functioning of the ATP synthase, preventing it from synthesizing ATP, the main energy currency of the cell. This leads to an energy deficit in the bacterium, which ultimately results in its death .

Biochemical Pathways

The inhibition of ATP synthase by HMS3469I13 affects the energy metabolism pathway of M.tb . ATP synthase is a key enzyme in this pathway, responsible for the synthesis of ATP from ADP and inorganic phosphate. By inhibiting this enzyme, HMS3469I13 disrupts the production of ATP, leading to an energy crisis within the bacterium that ultimately results in its death .

Result of Action

The result of HMS3469I13’s action is the potent in vitro growth inhibition of M.tb . By inhibiting the mycobacterial ATP synthase, HMS3469I13 disrupts the energy metabolism of the bacterium, leading to its death . This makes HMS3469I13 a potential candidate for the treatment of TB, particularly drug-resistant forms of the disease .

Action Environment

The action of HMS3469I13, like that of many other drugs, can be influenced by various environmental factors While specific details regarding the influence of environmental factors on the action, efficacy, and stability of HMS3469I13 are not available from the search results, it is generally known that factors such as pH, temperature, and the presence of other substances can affect the action of a drug

properties

IUPAC Name

3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5/c1-3-9-18(10-4-1)21-17-27-29-23(26-16-20-13-7-8-14-25-20)15-22(28-24(21)29)19-11-5-2-6-12-19/h1-15,17,26H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWKMXODUNSBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)NCC4=CC=CC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

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